
2-Pyridineethanol,2-(3-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridineethanol,2-(3-nitrobenzoate) is a chemical compound with the molecular formula C12H10N2O4 It is a derivative of pyridineethanol, where the ethanol group is esterified with 3-nitrobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol,2-(3-nitrobenzoate) typically involves the esterification of 2-pyridineethanol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridineethanol,2-(3-nitrobenzoate) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen gas with a palladium catalyst can be used.
Reduction: Acidic or basic hydrolysis conditions can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-Pyridineethanol,2-(3-aminobenzoate)
Reduction: 2-Pyridineethanol and 3-nitrobenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Pyridineethanol,2-(3-nitrobenzoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-Pyridineethanol,2-(3-nitrobenzoate) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridineethanol: Lacks the nitrobenzoate ester group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the pyridineethanol moiety, limiting its applications in coordination chemistry.
2-(2-Hydroxyethyl)pyridine: Similar structure but without the nitro group, affecting its reactivity and applications.
Uniqueness
2-Pyridineethanol,2-(3-nitrobenzoate) is unique due to the presence of both the pyridine ring and the nitrobenzoate ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Propiedades
Número CAS |
6622-42-0 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-pyridin-2-ylethyl 3-nitrobenzoate |
InChI |
InChI=1S/C14H12N2O4/c17-14(11-4-3-6-13(10-11)16(18)19)20-9-7-12-5-1-2-8-15-12/h1-6,8,10H,7,9H2 |
Clave InChI |
VITHPDHRVVZPFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


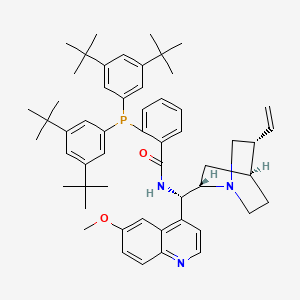
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
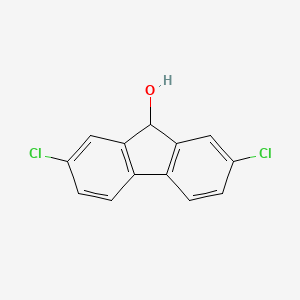
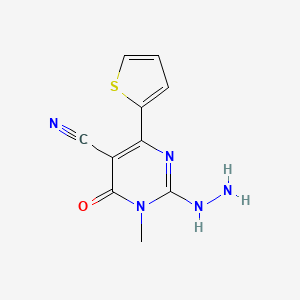

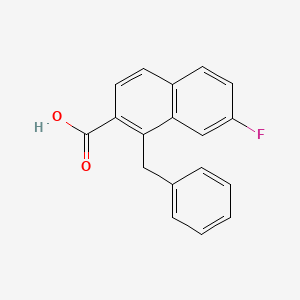
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
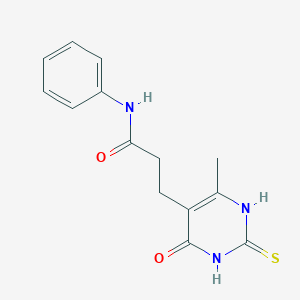

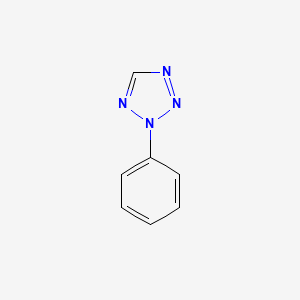
![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
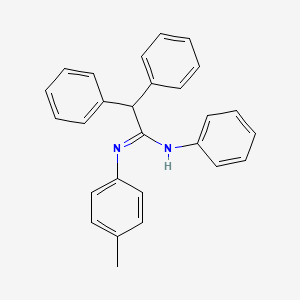

![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
